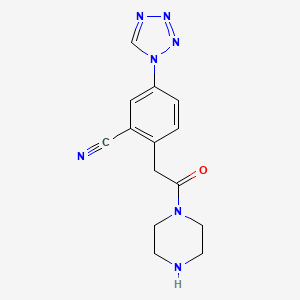
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile is a complex organic compound that features a piperazine ring, a tetrazole ring, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of a benzonitrile derivative with a piperazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could lead to the formation of a more reduced derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-oxo-4-((2-oxo-2-(piperazin-1-yl)ethyl)amino)isoindolin-2-yl)piperidine-2,6-dione: This compound shares structural similarities with 2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile and is studied for its potential in medicinal chemistry.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Another structurally related compound, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a piperazine ring, a tetrazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C14H15N7O |
|---|---|
Molekulargewicht |
297.32 g/mol |
IUPAC-Name |
2-(2-oxo-2-piperazin-1-ylethyl)-5-(tetrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H15N7O/c15-9-12-7-13(21-10-17-18-19-21)2-1-11(12)8-14(22)20-5-3-16-4-6-20/h1-2,7,10,16H,3-6,8H2 |
InChI-Schlüssel |
RPNJMZVSOLEXHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)CC2=C(C=C(C=C2)N3C=NN=N3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













